molecular formula C8H7BrCl2N2 B2680198 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1026212-65-6

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No. B2680198
CAS RN: 1026212-65-6
M. Wt: 281.96
InChI Key: XTNCGIQMASVEPV-UHFFFAOYSA-N
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Description

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 1026212-65-6 . It has a molecular weight of 281.97 .


Synthesis Analysis

Imidazopyridine, which is a part of the structure of the compound, is an important fused bicyclic 5–6 heterocycle. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H6BrClN2.ClH/c9-7-2-1-3-12-5-6 (4-10)11-8 (7)12;/h1-3,5H,4H2;1H .

It is stored at room temperature .

Scientific Research Applications

Organic Synthesis

Imidazo[1,2-a]pyridines, including “8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride”, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are used in the development of various drugs and therapeutic agents .

Material Science

The structural character of imidazo[1,2-a]pyridines makes them useful in material science . They can be used in the development of new materials with unique properties .

Radical Reactions

Recent advances in chemistry have shown that imidazo[1,2-a]pyridines can be directly functionalized through radical reactions . These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Development of Covalent Inhibitors

Imidazo[1,2-a]pyridines have been used as the core backbone in the development of covalent inhibitors . For example, a series of novel KRAS G12C inhibitors have been synthesized using imidazo[1,2-a]pyridine .

Multicomponent Reactions

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2.ClH/c9-7-2-1-3-12-5-6(4-10)11-8(7)12;/h1-3,5H,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNCGIQMASVEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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